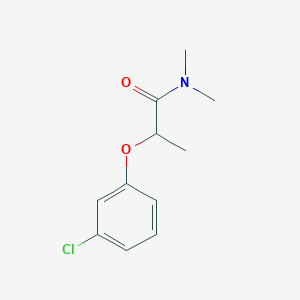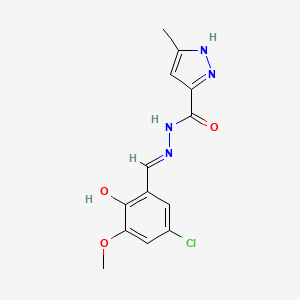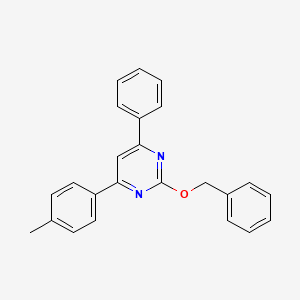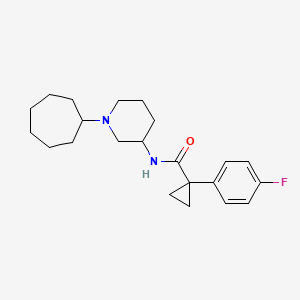
2-(3-chlorophenoxy)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N,N-dimethylpropanamide, also known as Clofibric acid, is a chemical compound that is used in scientific research for various purposes. It is a synthetic compound that belongs to the class of fibric acid derivatives. The compound is known for its ability to activate peroxisome proliferator-activated receptors (PPARs) and has been used in various studies to investigate its potential therapeutic applications.
作用機序
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to bind to DNA and regulate gene expression. The activation of PPARs by clofibric acid results in the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. 2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and easy to obtain. However, one limitation of clofibric acid is that it is not very potent compared to some other PPAR activators, and it may not be effective in all experimental models.
将来の方向性
There are several future directions for research on clofibric acid. One area of interest is investigating its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, and inflammation. Another area of interest is exploring the structure-activity relationship of clofibric acid and developing more potent PPAR activators based on its structure. Additionally, further studies are needed to understand the long-term effects of clofibric acid on various metabolic processes and to determine its safety profile.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N,N-dimethylpropanamide, or clofibric acid, is a synthetic compound that has been extensively used in scientific research for its ability to activate PPARs. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Future research is needed to further explore its potential and to develop more potent PPAR activators based on its structure.
合成法
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid is synthesized through the reaction of 3-chlorophenol with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which is then purified through recrystallization.
科学的研究の応用
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been extensively used in scientific research due to its ability to activate PPARs. PPARs are a group of nuclear receptors that are involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs has been shown to have therapeutic potential in various diseases, including diabetes, dyslipidemia, and inflammation.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-5-9(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZORSBUNMWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)

![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)